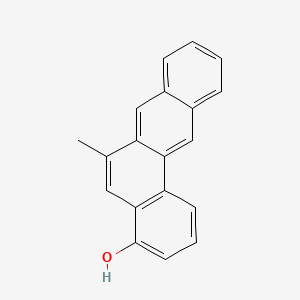
4-Hydroxy-6-methylbenz(a)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-6-methylbenz(a)anthracene is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its complex structure and significant biological activity. This compound is characterized by the presence of a hydroxyl group at the 4th position and a methyl group at the 6th position on the benz(a)anthracene framework. Its molecular formula is C19H14O .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-methylbenz(a)anthracene typically involves the hydroxylation and methylation of benz(a)anthracene. One common method includes the use of Friedel-Crafts alkylation followed by hydroxylation reactions. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of continuous flow reactors and advanced catalytic systems could enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-6-methylbenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or convert existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can remove oxygen-containing groups. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents like nitro groups can be introduced using reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups at specific positions on the aromatic ring .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-6-methylbenz(a)anthracene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying PAH behavior.
Biology: Its derivatives are studied for their interactions with biological macromolecules, such as DNA, due to their planar structure which allows intercalation.
Medicine: Some derivatives exhibit anticancer properties and are investigated for their potential therapeutic uses.
Industry: It finds applications in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its photophysical properties
Wirkmechanismus
The mechanism of action of 4-Hydroxy-6-methylbenz(a)anthracene involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutagenesis or apoptosis. The hydroxyl group enhances its reactivity, allowing it to form adducts with nucleophilic sites in biological molecules .
Vergleich Mit ähnlichen Verbindungen
Benz(a)anthracene: The parent compound, lacking the hydroxyl and methyl groups.
6-Methylbenz(a)anthracene: Similar structure but without the hydroxyl group.
4-Hydroxybenz(a)anthracene: Similar structure but without the methyl group.
Uniqueness: 4-Hydroxy-6-methylbenz(a)anthracene is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its solubility and interaction with biological targets, making it a valuable compound in various research fields .
Eigenschaften
CAS-Nummer |
78996-87-9 |
|---|---|
Molekularformel |
C19H14O |
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
6-methylbenzo[a]anthracen-4-ol |
InChI |
InChI=1S/C19H14O/c1-12-9-18-15(7-4-8-19(18)20)17-11-14-6-3-2-5-13(14)10-16(12)17/h2-11,20H,1H3 |
InChI-Schlüssel |
OFTOPIBLHIACCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=CC=C2O)C3=CC4=CC=CC=C4C=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















